
2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and cyclopropylmethyl derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for biochemical studies.
Medicine: Research indicates its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2)
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound targets EGFR and COX-2, which are crucial in cancer cell proliferation and inflammation.
Pathways Involved: By inhibiting these targets, the compound can induce apoptosis (programmed cell death) and inhibit cell cycle progression, thereby exerting its anticancer effects
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, which can alter their biological activity.
EGFR inhibitors: Compounds like erlotinib and gefitinib are well-known EGFR inhibitors used in cancer therapy
Uniqueness: 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile stands out due to its dual inhibitory action on EGFR and COX-2, making it a promising candidate for dual-targeted cancer therapy .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-3H2 |
InChI-Schlüssel |
YBSRKVNFVQBPME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=NC=C(C=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


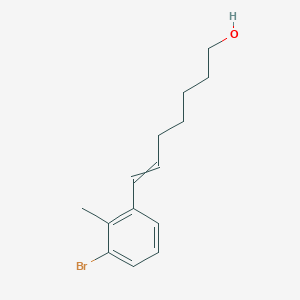
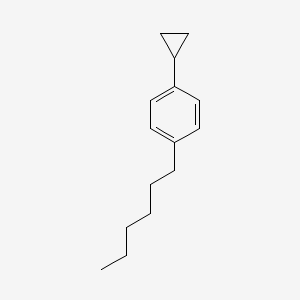
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
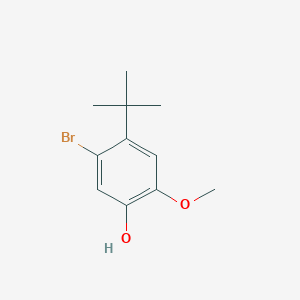
sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
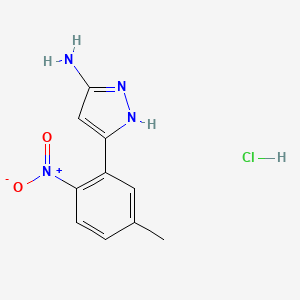
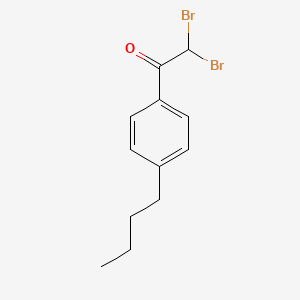
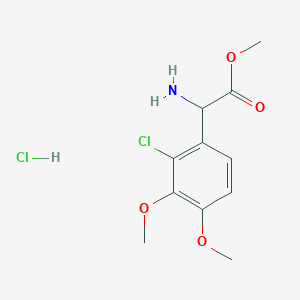
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
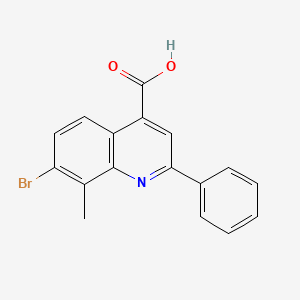
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)


